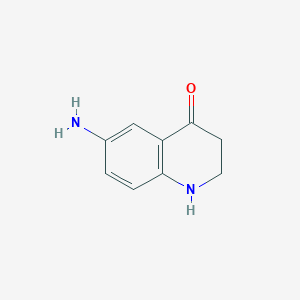
6-Amino-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氨基-2,3-二氢喹啉-4(1H)-酮是一种杂环化合物,属于喹啉家族。喹啉衍生物以其多种生物活性而闻名,广泛应用于药物化学。该化合物在第 6 位有一个氨基,并在二氢喹啉酮核心,这有助于其独特的化学性质。
准备方法
合成路线和反应条件
6-氨基-2,3-二氢喹啉-4(1H)-酮的合成可以通过多种方法实现。一种常见的方法是在酸性或碱性条件下使适当的前体环化。例如,2-氨基苄胺与乙酰乙酸乙酯在回流条件下反应可以得到所需化合物。
工业生产方法
在工业环境中,6-氨基-2,3-二氢喹啉-4(1H)-酮的生产可能涉及使用优化催化剂和溶剂的大规模环化反应,以确保高产率和纯度。连续流反应器和自动化系统可用于提高效率和可扩展性。
化学反应分析
反应类型
6-氨基-2,3-二氢喹啉-4(1H)-酮可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉-4-酮衍生物。
还原: 还原反应可以将该化合物转化为完全饱和的喹啉衍生物。
取代: 氨基可以参与亲核取代反应,从而形成各种取代衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 烷基卤化物或酰氯等试剂可用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能生成喹啉-4-酮衍生物,而取代反应可以生成多种取代喹啉化合物。
科学研究应用
6-氨基-2,3-二氢喹啉-4(1H)-酮在科学研究中有多种应用:
化学: 它作为合成更复杂分子的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索喹啉衍生物在治疗各种疾病中的治疗潜力。
工业: 该化合物可用于开发染料、颜料和其他工业化学品。
作用机制
6-氨基-2,3-二氢喹啉-4(1H)-酮的作用机制涉及它与特定分子靶标的相互作用。例如,它可能抑制某些酶或与受体结合,从而导致生物反应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
喹啉: 喹啉家族的母体化合物。
2-氨基喹啉: 在第 2 位具有氨基的衍生物。
4-羟基喹啉: 在第 4 位具有羟基的衍生物。
独特性
6-氨基-2,3-二氢喹啉-4(1H)-酮因其独特的取代模式和二氢喹啉酮核心而独一无二。这种结构上的独特性有助于其独特的化学和生物学特性,使其成为研究和工业应用中的宝贵化合物。
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
6-amino-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H10N2O/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4,10H2 |
InChI 键 |
RBFLCZIHUAJKPG-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C1=O)C=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















